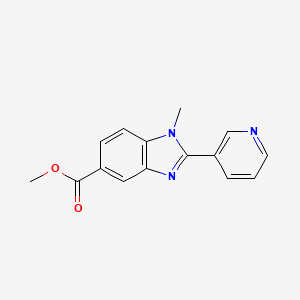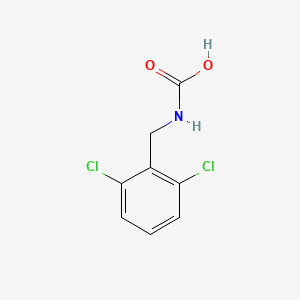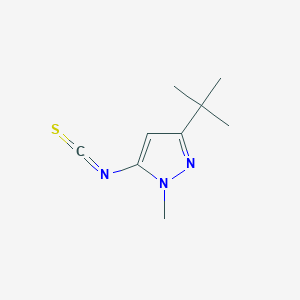
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C₉H₁₃N₃S It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole typically involves the reaction of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with thiophosgene in the presence of a base such as potassium carbonate. The reaction is carried out in acetone at ambient temperature. The resulting mixture is then cooled, and the product is extracted using ethyl acetate and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from reactions involving this compound include thiourea derivatives and other substituted pyrazoles .
Applications De Recherche Scientifique
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can further interact with biological targets, potentially affecting various molecular pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: This compound is structurally similar but contains an amino group instead of an isothiocyanate group.
3,5-Di-tert-butyl-1H-pyrazole: This compound has two tert-butyl groups and lacks the isothiocyanate group.
3-(tert-Butyl)-5-methyl-1H-pyrazole: This compound has a methyl group instead of an isothiocyanato group.
Uniqueness
3-tert-Butyl-5-isothiocyanato-1-methyl-1H-pyrazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H13N3S |
|---|---|
Poids moléculaire |
195.29 g/mol |
Nom IUPAC |
3-tert-butyl-5-isothiocyanato-1-methylpyrazole |
InChI |
InChI=1S/C9H13N3S/c1-9(2,3)7-5-8(10-6-13)12(4)11-7/h5H,1-4H3 |
Clé InChI |
JYDRZOMDDDXEQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C(=C1)N=C=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


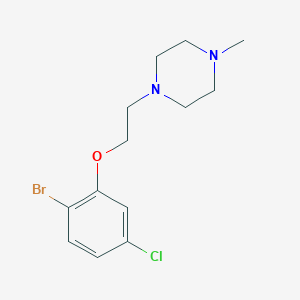

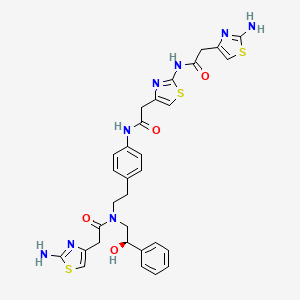
![N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt](/img/structure/B13865365.png)
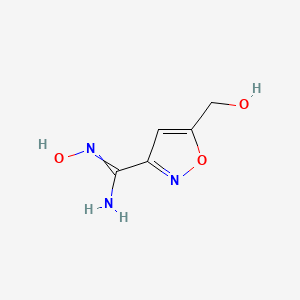
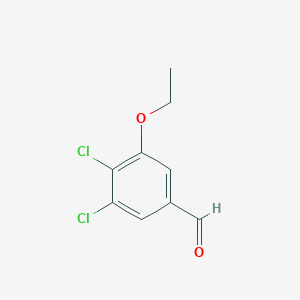

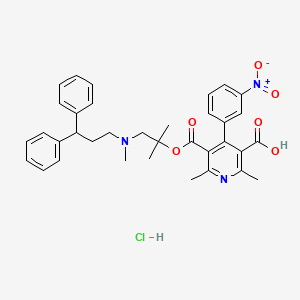

![3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B13865387.png)
![[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13865390.png)
